molecular formula C13H26N2O4S B7587016 (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

Katalognummer B7587016
Molekulargewicht: 306.42 g/mol
InChI-Schlüssel: IAPDBONEKCUEPZ-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound with the molecular formula C14H27N2O3S and a molecular weight of 309.45 g/mol. This compound is also known as rufinamide and is used as an antiepileptic drug.

Wirkmechanismus

The exact mechanism of action of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is not fully understood. However, it is believed to work by blocking the activity of sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures. Rufinamide has been shown to selectively bind to the sodium channel subtype Nav1.3, which is highly expressed in the brain regions that are involved in the generation of seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, which is thought to contribute to its antiepileptic properties. In addition, rufinamide has been shown to reduce glutamate release, which may also contribute to its antiepileptic effects. Other physiological effects of rufinamide include the modulation of voltage-gated calcium channels and the inhibition of carbonic anhydrase.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid in lab experiments is its high selectivity for Nav1.3 sodium channels. This makes it a useful tool for studying the role of these channels in the generation of seizures and other neurological disorders. However, one limitation of using rufinamide in lab experiments is its relatively low potency compared to other antiepileptic drugs. This means that higher concentrations of the drug may be required to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid. One area of research is the development of more potent analogs of rufinamide that could be used in the treatment of epilepsy and other neurological disorders. Another area of research is the investigation of the potential use of rufinamide in the treatment of other disorders such as neuropathic pain and bipolar disorder. Finally, there is a need for further studies to elucidate the exact mechanism of action of rufinamide and to identify new targets for the development of novel antiepileptic drugs.

Synthesemethoden

The synthesis of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid involves the reaction of cyclohexylmethylamine with methyl 3-methylpent-2-en-1-oate in the presence of sodium hydride. The resulting intermediate is then treated with chlorosulfonic acid and ammonium hydroxide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid has been extensively studied for its antiepileptic properties. It has been found to be effective in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that is difficult to manage with conventional antiepileptic drugs. In addition, rufinamide has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.

Eigenschaften

IUPAC Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-4-10(2)12(13(16)17)14-20(18,19)15(3)11-8-6-5-7-9-11/h10-12,14H,4-9H2,1-3H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDBONEKCUEPZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.